BF389
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Overview
Description
Preparation Methods
Synthetic Routes: The synthetic route for BF-389 involves the following steps:
Condensation Reaction: BF-389 is synthesized through a condensation reaction between 3,5-di-tert-butyl-4-hydroxybenzaldehyde and 2-methyl-2H-1,2-oxazin-3(4H)-one.
Reaction Conditions: The reaction typically occurs under mild conditions, using appropriate solvents and catalysts.
Industrial Production: The industrial production of BF-389 involves scaling up the synthetic process. Optimization ensures high yield and purity for commercial use.
Chemical Reactions Analysis
BF-389 undergoes several types of reactions:
Cyclooxygenase Inhibition: BF-389 potently inhibits cyclooxygenase (COX) with an IC50 of 0.84±0.25 μM for PGE2 production in vitro.
5-Lipoxygenase Inhibition: Interestingly, BF-389 also inhibits the 5-lipoxygenase enzyme (IC50 for in vitro LTB4 formation3.65±1.19 μM).
Common reagents and conditions used in these reactions are tailored to the specific synthetic steps. Major products formed depend on the reaction type.
Scientific Research Applications
BF-389 finds applications in various fields:
Chemistry: As a COX and 5-lipoxygenase inhibitor, it contributes to drug development.
Biology: Researchers study its effects on inflammation pathways.
Medicine: Its antiarthritic and analgesic properties make it relevant for pain management.
Industry: BF-389 may serve as a lead compound for novel drug design.
Mechanism of Action
BF-389’s mechanism involves:
COX Inhibition: By blocking COX, it reduces prostaglandin production.
5-Lipoxygenase Inhibition: It also suppresses leukotriene B4 formation.
Comparison with Similar Compounds
BF-389 stands out due to its dual inhibition of COX and 5-lipoxygenase. Similar compounds include naproxen, which shares some activity profiles with BF-389 but lacks the same wide margin of safety .
Properties
CAS No. |
127245-22-1 |
---|---|
Molecular Formula |
C20H29NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
(4E)-4-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]-2-methyloxazinan-3-one |
InChI |
InChI=1S/C20H29NO3/c1-19(2,3)15-11-13(12-16(17(15)22)20(4,5)6)10-14-8-9-24-21(7)18(14)23/h10-12,22H,8-9H2,1-7H3/b14-10+ |
InChI Key |
BWRYNNCGEDOTRW-GXDHUFHOSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=C/2\CCON(C2=O)C |
SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=C2CCON(C2=O)C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BF 389 BF-389 Biofor 389 dihydro-4-((3,5-bis(1,1-dimethyl)-4-hydroxyphenyl)methylene)-2-methyl-2H-1,2-oxazin-3(4H)-one |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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